molecular formula C11H12Br2O4 B13709849 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone

2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B13709849
M. Wt: 368.02 g/mol
InChI Key: NGDYWIUWKYTQHR-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a trimethoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone typically involves the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(3,4,5-trimethoxyphenyl)ethanol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atoms can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, making the compound useful in studying biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-Trimethoxyphenyl)ethanone: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    2,2-Dichloro-1-(3,4,5-trimethoxyphenyl)ethanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

Uniqueness

2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific chemical transformations and biological studies. The trimethoxyphenyl group also contributes to its bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H12Br2O4

Molecular Weight

368.02 g/mol

IUPAC Name

2,2-dibromo-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H12Br2O4/c1-15-7-4-6(9(14)11(12)13)5-8(16-2)10(7)17-3/h4-5,11H,1-3H3

InChI Key

NGDYWIUWKYTQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(Br)Br

Origin of Product

United States

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